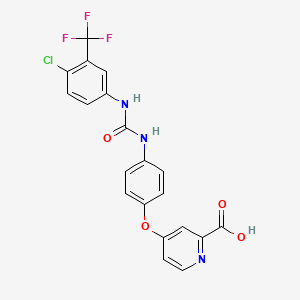
4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid
Übersicht
Beschreibung
This compound is a derivative of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP). It has been synthesized and evaluated for its analgesic potential . The compound is part of a series of TFMP derivatives that were characterized by physical and spectral methods .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. In one study, different derivatives of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) were synthesized and evaluated for their in vivo analgesic potential . The compounds being synthesized will be added to the current information of piperidine substituted compounds in the development of drugs .Molecular Structure Analysis
The molecular structure of this compound was characterized by physical and spectral methods, including HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex. The process for preparing this compound involves reacting the compound of a certain formula with 4-chloro-3-trifluoromethylphenyl isocyanate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were characterized by physical and spectral methods, including HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
- 3-chloro-2-(trifluoromethyl)pyridine was converted into carboxylic acids, demonstrating a process of synthesis and functionalization that could potentially apply to the compound (Cottet et al., 2004).
Antiviral Activity
- A study on derivatives of pyridine-4-carboxylic acids indicated potential antiviral activity against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus, suggesting possible applications in antiviral research (Bernardino et al., 2007).
Peptide Synthesis
- Trifluoroacetates of phenol derivatives, including those similar to the compound of interest, have been used in the preparation of acylamino acid esters for peptide synthesis (Sakakibara & Inukai, 1965).
Synthesis of Derivatives
- A process for the straightforward preparation of carboxylic acids from 2-chloro-4-(trifluoromethyl)pyridine suggests the versatility of this chemical structure in producing various derivatives (Cottet & Schlosser, 2004).
Antiproliferative Activity
- Sorafenib derivatives, related to the compound, showed significant antiproliferative activity against various tumor cell lines, indicating potential applications in cancer research (Babić et al., 2012).
Chemical Synthesis
- The compound has been involved in the synthesis of furo[3,2-c]pyridine derivatives, showcasing its utility in complex chemical synthesis processes (Bradiaková et al., 2009).
Functionalization of Pyridines
- Research has shown the possibility of regioexhaustive functionalization of chloro(trifluoromethyl)pyridines, which could be applicable to the compound in focus for creating specific derivatives (Cottet & Schlosser, 2004).
Polyimides Synthesis
- The compound has been used in the synthesis of soluble polyimides, indicating its role in the development of new materials (Ma et al., 2010).
Eigenschaften
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O4/c21-16-6-3-12(9-15(16)20(22,23)24)27-19(30)26-11-1-4-13(5-2-11)31-14-7-8-25-17(10-14)18(28)29/h1-10H,(H,28,29)(H2,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCWVRAYBZXUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid | |
CAS RN |
1012058-78-4 | |
| Record name | 4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1012058784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-((4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)CARBAMOYLAMINO)PHENOXY)PYRIDINE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9ZAV58U4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-6,8-dihydro-7H-imidazo[4,5-e][1,3]benzothiazol-7-one](/img/structure/B570826.png)
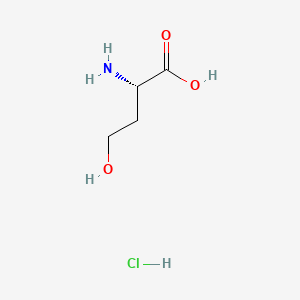
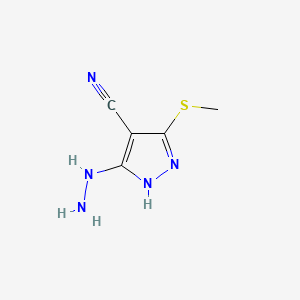
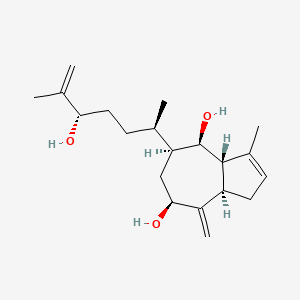
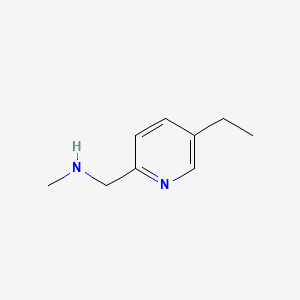
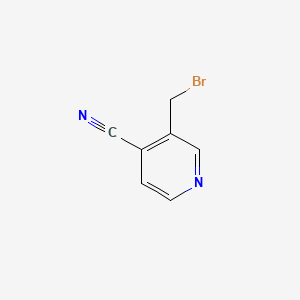
![(2S)-4-[(E)-2-[2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B570839.png)